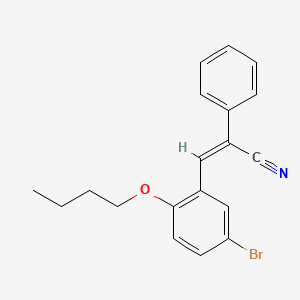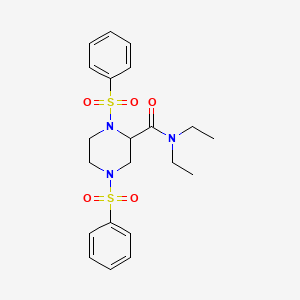![molecular formula C14H23NO2 B5223495 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol](/img/structure/B5223495.png)
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of arachidonic acid, which is a fatty acid found in the brain and other tissues. AM404 has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol exerts its effects through multiple mechanisms of action, including inhibition of endocannabinoid reuptake, modulation of TRPV1 channels, and inhibition of cyclooxygenase-2 (COX-2) activity. By inhibiting endocannabinoid reuptake, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol increases the levels of anandamide in the brain, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol also modulates TRPV1 channels, which are involved in pain perception and inflammation. Finally, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol inhibits COX-2 activity, which can reduce the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its analgesic and anti-inflammatory effects, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in lab experiments is its well-characterized pharmacology and mechanism of action. This allows researchers to design experiments that can specifically target the effects of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol on various biological processes. However, one limitation of using 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol. One area of interest is the development of more potent and selective analogs of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol that can target specific biological processes. Another area of interest is the investigation of the effects of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is a need for further research on the safety and toxicity of 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol in order to fully understand its potential as a therapeutic agent.
Synthesemethoden
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol can be synthesized through a multi-step process involving the reaction of arachidonic acid with ethanolamine and 3-methylphenol. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including chronic pain, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's. In preclinical studies, 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has been shown to have analgesic effects by inhibiting the reuptake of the endocannabinoid anandamide, which is involved in pain regulation. 2-{[5-(3-methylphenoxy)pentyl]amino}ethanol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-[5-(3-methylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-13-6-5-7-14(12-13)17-11-4-2-3-8-15-9-10-16/h5-7,12,15-16H,2-4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYVLGVUFWVVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
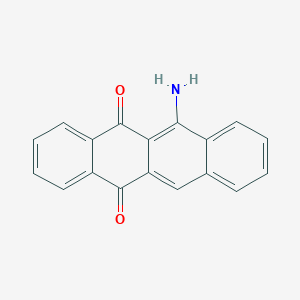
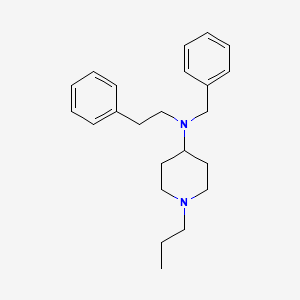
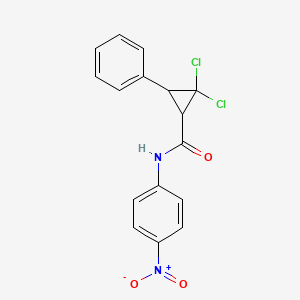
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
![1,3-bis(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5223448.png)
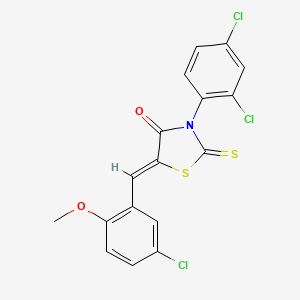
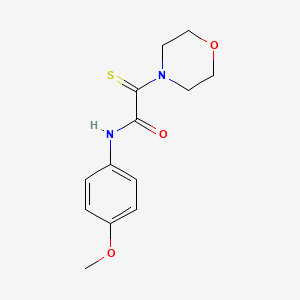
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
![N-(3-methylphenyl)-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5223482.png)
